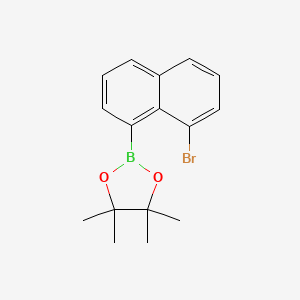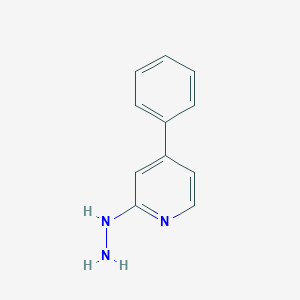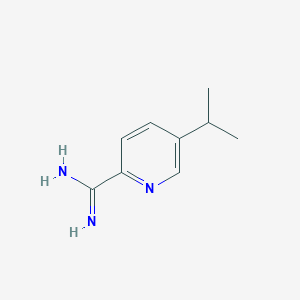![molecular formula C10H6ClN5 B13668658 6-Chloro-1-(2-pyridinyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13668658.png)
6-Chloro-1-(2-pyridinyl)-1H-pyrazolo[3,4-d]pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Chloro-1-(pyridin-2-yl)-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and synthetic organic chemistry This compound features a unique structure that combines a pyrazolo[3,4-d]pyrimidine core with a pyridin-2-yl substituent and a chlorine atom at the 6-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-1-(pyridin-2-yl)-1H-pyrazolo[3,4-d]pyrimidine typically involves multistep procedures that include condensation reactions, cyclizations, and halogenationThe reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the desired transformations .
Industrial Production Methods
In an industrial setting, the production of 6-Chloro-1-(pyridin-2-yl)-1H-pyrazolo[3,4-d]pyrimidine may involve optimized synthetic routes that maximize yield and minimize costs. This can include the use of continuous flow reactors, automated synthesis platforms, and scalable reaction conditions. The choice of solvents, reagents, and purification techniques is also crucial to ensure the efficient and cost-effective production of the compound .
化学反応の分析
Types of Reactions
6-Chloro-1-(pyridin-2-yl)-1H-pyrazolo[3,4-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated or ketone derivatives, while substitution reactions can introduce a wide range of functional groups, such as alkyl, aryl, or heteroaryl groups .
科学的研究の応用
6-Chloro-1-(pyridin-2-yl)-1H-pyrazolo[3,4-d]pyrimidine has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry
Biology: It has been studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases
Industry: It is used in the development of new materials and as a precursor for the synthesis of various industrial chemicals
作用機序
The mechanism of action of 6-Chloro-1-(pyridin-2-yl)-1H-pyrazolo[3,4-d]pyrimidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or interfere with DNA synthesis, resulting in antiproliferative effects .
類似化合物との比較
Similar Compounds
Imidazo[1,2-a]pyridines: These compounds share a similar fused heterocyclic structure and exhibit comparable biological activities
Pyrimidine Derivatives: Compounds with a pyrimidine core and various substituents can have similar chemical reactivity and applications
Pyrazolo[3,4-d]pyrimidines: These compounds are structurally related and often studied for their potential therapeutic properties
Uniqueness
6-Chloro-1-(pyridin-2-yl)-1H-pyrazolo[3,4-d]pyrimidine is unique due to the specific combination of functional groups and the resulting chemical reactivity and biological activities.
特性
分子式 |
C10H6ClN5 |
|---|---|
分子量 |
231.64 g/mol |
IUPAC名 |
6-chloro-1-pyridin-2-ylpyrazolo[3,4-d]pyrimidine |
InChI |
InChI=1S/C10H6ClN5/c11-10-13-5-7-6-14-16(9(7)15-10)8-3-1-2-4-12-8/h1-6H |
InChIキー |
MIALUJGICJCXME-UHFFFAOYSA-N |
正規SMILES |
C1=CC=NC(=C1)N2C3=NC(=NC=C3C=N2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-Methyl-1H-pyrrolo[3,2-c]pyridin-6-amine](/img/structure/B13668581.png)

![6-(tert-Butyl)-2-ethyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B13668594.png)
![6-Methyl-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one](/img/structure/B13668601.png)
![Tert-butyl[3-(oxiran-2-YL)propoxy]diphenylsilane](/img/structure/B13668608.png)


![Ethyl 2-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-8-carboxylate](/img/structure/B13668622.png)
![2-Methyl-[1,2,4]triazolo[1,5-a]pyrazin-6-ol](/img/structure/B13668624.png)
![5-methyl-2-[4-(trifluoromethyl)phenyl]-1H-imidazole](/img/structure/B13668626.png)
![2-Amino-5-[3-(benzyloxy)propyl]-3H-pyrrolo[2,3-d]pyrimidine-4(7H)-thione](/img/structure/B13668635.png)



